3-(4-Fluorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine

Lipophilicity Aqueous solubility Drug-likeness

Choose this pyridazine-sulfonamide hybrid for its distinct pyridin-3-ylsulfonyl H-bond acceptor, enabling precise interrogation of ATP-binding pocket selectivity. With a moderate MW of 399.4 Da and a low logP of 1.6, it achieves higher aqueous concentrations than phenylsulfonyl analogs, minimizing organic-solvent interference in fluorescence-based assays. Ideal for medicinal chemistry programs requiring balanced solubility and passive cellular permeability. Secure reliable, high-purity research material for your next kinase or chloride-channel study.

Molecular Formula C19H18FN5O2S
Molecular Weight 399.44
CAS No. 1021104-37-9
Cat. No. B2682193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine
CAS1021104-37-9
Molecular FormulaC19H18FN5O2S
Molecular Weight399.44
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CN=CC=C4
InChIInChI=1S/C19H18FN5O2S/c20-16-5-3-15(4-6-16)18-7-8-19(23-22-18)24-10-12-25(13-11-24)28(26,27)17-2-1-9-21-14-17/h1-9,14H,10-13H2
InChIKeyNIYPBTAFUWUYQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine (CAS 1021104-37-9): Structural and Physicochemical Baseline for Research Procurement


3-(4-Fluorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine is a synthetic pyridazine-sulfonamide hybrid that combines a 4-fluorophenyl substituent with a pyridin-3-ylsulfonyl-piperazine moiety. The compound belongs to a family of heterocyclic sulfonamides that have been investigated as chloride‑channel or kinase inhibitors [1][2]. Its computed physicochemical properties are provided in public databases, enabling initial differentiation from closely related analogs [3].

Why Generic Analogs Cannot Replace 3-(4-Fluorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine in Research Screens


The pyridin‑3‑ylsulfonyl group is not a generic sulfonamide replacement. The pyridine nitrogen introduces a hydrogen‑bond acceptor that alters logP, aqueous solubility, and potential target‑engagement modes relative to phenylsulfonyl or other heterocyclic analogs. Even near‑neighbor regioisomers (pyridin‑2‑yl or ‑4‑yl) can shift selectivity profiles in kinase or ion‑channel assays [1][2]. Consequently, substituting a generic sulfonamide analog without experimental validation risks misleading structure‑activity relationships and wasted screening resources.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine (CAS 1021104-37-9)


Lower Lipophilicity (XLogP3 = 1.6) Versus Phenylsulfonyl Analog (predicted logP ≈ 3.1) Confers a Solubility Advantage

The target compound displays a computed XLogP3 of 1.6, as reported by PubChem [1]. The analogous compound in which the pyridin‑3‑yl group is replaced by a phenyl group (3‑(4‑fluorophenyl)‑6‑(4‑(phenylsulfonyl)piperazin‑1‑yl)pyridazine) is predicted to have a logP of approximately 3.08, based on the experimentally determined logP difference between pyridine (0.65) and benzene (2.13) [2]. This 1.48‑unit reduction in logP is expected to translate into significantly higher aqueous solubility, reducing the need for co‑solvents or detergents in biochemical assays.

Lipophilicity Aqueous solubility Drug-likeness

Molecular Weight of 399.4 g/mol Is 35 Da Lower Than the Difluorophenyl Derivative, Favoring Permeability

The molecular weight of the target compound (399.4 g/mol) was obtained from PubChem [1]. The structurally related 3‑(4‑((2,4‑difluorophenyl)sulfonyl)piperazin‑1‑yl)‑6‑(4‑fluorophenyl)pyridazine (CAS 1021131‑39‑4) carries an additional fluorine atom, resulting in a molecular weight of 434.44 g/mol as listed on a vendor specification sheet . The 35 Da difference moves the target compound more comfortably into the ‘Rule‑of‑Five’ space, correlating empirically with improved passive membrane permeability.

Molecular weight Membrane permeability Rule of Five

Eight Hydrogen‑Bond Acceptors in the Target Compound vs. Seven in the Phenylsulfonyl Analog Enable Unique Polar Interactions

The pyridin‑3‑ylsulfonyl group provides an additional hydrogen‑bond acceptor atom (pyridine nitrogen), bringing the total in the target molecule to 8 HBA, as computed by PubChem [1]. The corresponding phenylsulfonyl analog lacks this acceptor, possessing only 7 HBA. This extra acceptor can engage basic residues (e.g., lysine, arginine) in protein ATP‑binding pockets, potentially shifting kinase or ion‑channel selectivity away from the phenyl analog [2][3].

Hydrogen bonding Target engagement SAR differentiation

Optimal Application Scenarios for 3-(4-Fluorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine (CAS 1021104-37-9)


Biochemical Screening Requiring High Aqueous Solubility Without Co‑Solvents

The 1.6 logP value (Section 3, Evidence 1) indicates that this compound can achieve higher aqueous concentrations than the phenylsulfonyl analog. This property is especially valuable in fluorescence‑based enzymatic assays where organic solvents interfere with signal [1].

Cell‑Based Permeability and Phenotypic Assays Where Molecular Weight Is Critical

With a molecular weight of 399.4 Da (Section 3, Evidence 2), the compound is better suited for passive diffusion across cell membranes than the 434 Da difluoro analog, making it a preferred choice for cellular target engagement studies [2].

Hydrogen‑Bond‑Directed Kinase or Ion‑Channel Selectivity Profiling

The additional pyridine‑derived H‑bond acceptor (Section 3, Evidence 3) provides a unique interaction handle that can be exploited to interrogate selectivity within the ATP‑binding pocket of kinases or chloride‑channel ligand‑binding domains [3][4].

Early‑Stage Drug‑Discovery Physicochemical Optimization Campaigns

The combination of low logP, moderate MW, and balanced H‑bond capacity makes this compound an attractive starting point for medicinal chemistry programs aiming to improve solubility while maintaining potency, as documented in pyridazine‑sulfonamide patents [3].

Quote Request

Request a Quote for 3-(4-Fluorophenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.